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Compound of Interest

Compound Name: Carbonyl dibromide

Cat. No.: B3054279

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for carbonyl bromide (COBr2), also known as phosgene dibromide. Due to its reactive and
hazardous nature, detailed experimental spectra for COBrz are not widely published. Therefore,
this document presents predicted and estimated spectroscopic values based on established
principles and data from analogous compounds. It also outlines general experimental protocols
suitable for the analysis of volatile and reactive substances like carbonyl bromide.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBrz. These
values are derived from typical ranges for similar functional groups and computational
estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted 13C NMR Chemical Shift for COBr2
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Functional Group Predicted Chemical
Nucleus . . Notes
Context Shift (8) in ppm
The electronegative
bromine atoms
) deshield the carbonyl
Carbonyl carbon in an o
13C 160 - 170 carbon, shifting it

acyl bromide ]
downfield. The exact

shift is influenced by

the solvent.
Table 2: Predicted O NMR Chemical Shift for COBr2
Functional Group Predicted Chemical
Nucleus . . Notes
Context Shift (8) in ppm
Carbonyl oxygens in
acyl halides exhibit a
) significant downfield
Carbonyl oxygen in an _
170 350 - 550 shift. The broadness

acyl halide ]
of the peak is a key

characteristic of 17O
NMR.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies for COBr2
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Vibrational Functional
Mode Group

Predicted
Frequency Intensity
Range (cm™?)

Notes

Carbonyl (Acyl
C=0 Stretch )
Bromide)

1750 - 1820 Strong

This is the most
characteristic
and intense
absorption band
for acyl
bromides. Its
position can be
affected by the
physical state
(gas, liquid,

solution).

C-Br Stretch Carbon-Bromine

Medium to
500 - 700
Strong

The C-Br
stretching
frequencies
appear in the
fingerprint region

of the spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of COBr2
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Fragmentation

m/z lon Notes
Pathway
The presence of two
bromine atoms will
resultin a
characteristic isotopic
188, 190, 192 [COBr2]* Molecular lon (M*)
pattern (M, M+2, M+4)
with relative intensities
of approximately
1.2:1.
This fragment will also
i show an isotopic
Loss of a bromine
109, 111 [COBr* ) pattern due to the
radical (+Br) o )
remaining bromine
atom.
80, 82 [Br]* Bromine cation
79, 81 [Br]* Bromine cation
Loss of two bromine
28 [COl+

radicals

Experimental Protocols

Given the volatile and reactive nature of carbonyl bromide, specialized handling and

experimental setups are required. The following are general protocols that can be adapted for

its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 3C and O NMR spectra of COBr-.

Methodology:

o Sample Preparation: Due to the reactivity of COBrz, sample preparation must be conducted

under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
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A small, accurately weighed amount of COBr2 should be dissolved in a dry, deuterated, and
non-reactive solvent (e.g., deuterated chloroform, CDCls, or deuterated dichloromethane,
CD2CL).

The solution is then transferred to a high-quality NMR tube, which is subsequently flame-
sealed to prevent leakage and reaction with atmospheric moisture.[2]

Instrumentation: A high-field NMR spectrometer is required, particularly for 17O NMR due to
its low natural abundance and quadrupolar nature.

13C NMR Acquisition: A standard proton-decoupled 13C NMR experiment is performed. A
sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

170 NMR Acquisition: Due to the low sensitivity and broad signals of 17O, a specialized probe
and a high number of acquisitions are necessary.[3] The use of a cryoprobe can enhance
sensitivity.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to an appropriate internal or
external standard (e.g., tetramethylsilane for 13C).

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase IR spectrum of COBr.
Methodology:

o Sample Handling: A small amount of liquid COBrz is placed in a sealed container connected
to a vacuum line.

e Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or
Csl) is evacuated to a high vacuum.

o Sample Introduction: A controlled amount of COBr2 vapor is introduced into the gas cell from
the sample container. The pressure is monitored to ensure an optimal concentration for
analysis.
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 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data
acquisition.

» Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The
spectrum of the COBr2-filled cell is then acquired. The final absorbance spectrum is obtained
by ratioing the sample spectrum against the background spectrum.

o Data Analysis: The positions and intensities of the absorption bands are determined and
assigned to the corresponding vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of COBrz and identify its fragmentation pattern.
Methodology:

o Sample Introduction: For a volatile compound like COBr2, a direct inlet system or a gas
chromatography (GC) interface can be used. The sample must be handled under inert
conditions to prevent decomposition before analysis. A cold inlet system can be particularly
useful for volatile and sensitive compounds.[4]

« lonization: Electron lonization (El) is a common method for analyzing small, volatile
molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.

e Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-
of-flight) is employed.

o Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z)
range to detect the molecular ion and its fragments.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature
for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a reactive carbonyl halide like COBrs-.
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Caption: Logical workflow for the spectroscopic analysis of COBr-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Carbonyl Bromide (COBrz2): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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cobr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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